molecular formula C10H7BrClN B188114 6-Bromo-4-chloro-2-methylquinoline CAS No. 53364-85-5

6-Bromo-4-chloro-2-methylquinoline

Cat. No. B188114
CAS RN: 53364-85-5
M. Wt: 256.52 g/mol
InChI Key: OCNREXWJWVKEEB-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-methylquinoline is a chemical compound with the empirical formula C10H7BrClN . It has a molecular weight of 256.53 . It is a solid substance .


Synthesis Analysis

The synthesis of 6-Bromo-4-chloro-2-methylquinoline involves a condensation between β-keto esters and 4-bromoaniline and the cyclization of the resulting anilides into 6-bromoquinolin-2(1H)-one, otherwise known as the Knorr reaction . This study led to a three-step preparation of 6-bromo-2-chloro-4-methylquinoline in 48% overall yield from 4-bromoaniline .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-2-methylquinoline is characterized by the presence of bromine, chlorine, and nitrogen atoms in the quinoline ring . The SMILES string representation of the molecule is Cc1cc(Cl)c2cc(Br)ccc2n1 .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-2-methylquinoline has a density of 1.6±0.1 g/cm³ . It has a boiling point of 321.9±37.0 °C at 760 mmHg . The compound has a molar refractivity of 59.6±0.3 cm³ . It has no freely rotating bonds . The polar surface area of the compound is 13 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Knorr Synthesis : 6-Bromo-4-chloro-2-methylquinoline is synthesized through a process involving the condensation between β-keto esters and 4-bromoaniline, followed by cyclization into 6-bromoquinolin-2(1H)-one, known as the Knorr reaction. This method led to a three-step preparation of 6-bromo-2-chloro-4-methylquinoline with an overall yield of 48% from 4-bromoaniline (Wlodarczyk et al., 2011).

Biological and Pharmacological Activities

  • Antiangiogenic Effects : Certain derivatives of 6-Bromo-4-chloro-2-methylquinoline have been evaluated for their antiangiogenic effects, showing potential in reducing endothelial cell numbers and inhibiting neovessel growth, as well as decreasing levels of proangiogenic factors (Mabeta et al., 2009).
  • Antimicrobial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline have shown promise as antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).
  • Synthesis of Derivatives for Pharmacological Activities : Various 6-bromoquinazolinone derivatives have been synthesized and screened for pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).

Safety And Hazards

6-Bromo-4-chloro-2-methylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area .

properties

IUPAC Name

6-bromo-4-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNREXWJWVKEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355055
Record name 6-bromo-4-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2-methylquinoline

CAS RN

53364-85-5
Record name 6-bromo-4-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53364-85-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Becherer, EE Boros, TY Carpenter… - Journal of medicinal …, 2015 - ACS Publications
Starting from the micromolar 8-quinoline carboxamide high-throughput screening hit 1a, a systematic exploration of the structure–activity relationships (SAR) of the 4-, 6-, and 8-…
Number of citations: 46 pubs.acs.org
HY Xiao, N Li, JJW Duan, B Jiang, Z Lu… - Journal of Medicinal …, 2020 - ACS Publications
… Step a: A mixture of 6-bromo-4-chloro-2-methylquinoline (0.1 g, 0.390 mmol), (1R)-(−)-camphor-10-sulfonic acid (0.045 g, 0.195 mmol), and 2,5-dimethylaniline (0.2 mL, 1.601 mmol) …
Number of citations: 18 pubs.acs.org
T Naret, T Bzeih, P Retailleau, M Alami… - … Synthesis & Catalysis, 2018 - Wiley Online Library
… In view of this challenging coupling reaction, we tried to find novel and general conditions to selectively functionalize 6-bromo-4-chloro-2-methylquinoline 2 a, by first forming Csp 2 −N …
Number of citations: 6 onlinelibrary.wiley.com

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